Product packaging for Eskornade spansules(Cat. No.:CAS No. 77306-14-0)

Eskornade spansules

Cat. No.: B1196751
CAS No.: 77306-14-0
M. Wt: 985.9 g/mol
InChI Key: IBPBEPVIJQSDSM-FBJKDJMMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eskornade Spansules is a chemical compound of interest for pharmaceutical and analytical research. Its complex structure, with a molecular formula of C51H71Cl2IN4O3 and a molecular weight of approximately 985.9 g/mol, makes it a subject of study in analytical method development and substance characterization . Historically, related formulations containing chlorpheniramine and phenylpropanolamine were used as decongestants and antihistamines . This historical context makes this compound a relevant compound for researchers studying the mechanisms, stability, and metabolic pathways of multi-component pharmaceutical agents. It is critical to note that phenylpropanolamine, a component in related formulations, has been associated with an increased risk of hemorrhagic stroke in humans, leading to its removal from consumer markets . This underscores the vital importance of handling this material strictly for research purposes. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H71Cl2IN4O3 B1196751 Eskornade spansules CAS No. 77306-14-0

Properties

CAS No.

77306-14-0

Molecular Formula

C51H71Cl2IN4O3

Molecular Weight

985.9 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;(1R,2S)-2-amino-1-phenylpropan-1-ol;4-benzhydryloxy-1-methylpiperidine;iodide;dihydrochloride

InChI

InChI=1S/C23H32N2O.C19H23NO.C9H13NO.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-7(10)9(11)8-5-3-2-4-6-8;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-11,18-19H,12-15H2,1H3;2-7,9,11H,10H2,1H3;3*1H/t;;7-,9-;;;/m..0.../s1

InChI Key

IBPBEPVIJQSDSM-FBJKDJMMSA-N

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CC(C(C1=CC=CC=C1)O)N.CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[I-]

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[I-]

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CC(C(C1=CC=CC=C1)O)N.CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[I-]

Synonyms

Eskornade Spansules

Origin of Product

United States

Evolution of Oral Pharmaceutical Dosage Forms: from Immediate Release to Modified Release

The journey of oral pharmaceutical dosage forms began with immediate-release (IR) formulations, such as conventional tablets and capsules. mhmedical.comoakwoodlabs.com These are designed to release the active pharmaceutical ingredient (API) rapidly after administration, leading to quick absorption and onset of therapeutic action. mhmedical.comoakwoodlabs.com While effective for acute conditions, IR dosage forms often result in fluctuating plasma drug concentrations, requiring frequent dosing to maintain therapeutic levels. semanticscholar.org This can lead to periods of sub-therapeutic or potentially toxic drug levels and decreased patient adherence to the prescribed regimen. semanticscholar.org

To overcome these limitations, modified-release (MR) dosage forms were developed. semanticscholar.orgmhmedical.comoakwoodlabs.comalazharpharmacy.com These formulations are intentionally altered to control the rate and/or timing of drug release. mhmedical.comalazharpharmacy.com The primary goals of MR systems are to maintain drug concentrations within the therapeutic window for an extended period, reduce dosing frequency, and improve patient compliance. semanticscholar.orgalazharpharmacy.com Modified-release formulations can be broadly categorized into two main types: extended-release (ER) and delayed-release (DR). mhmedical.com Extended-release products are designed to prolong the release of the drug, while delayed-release formulations release the drug at a time other than immediately after administration, often in response to a specific physiological trigger like pH. mhmedical.comalazharpharmacy.com

Defining Sustained and Controlled Release in Pharmaceutical Sciences

Within the realm of extended-release formulations, the terms "sustained release" and "controlled release" are often used, sometimes interchangeably, though they have distinct meanings in pharmaceutical sciences.

Sustained Release (SR) formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration in the body over a specific period. slideshare.net The primary objective of a sustained-release system is to prolong the therapeutic effect of the drug. iptsalipur.org However, the release kinetics of SR systems are often dependent on environmental factors within the gastrointestinal tract. oakwoodlabs.com

Controlled Release (CR) , on the other hand, represents a more sophisticated approach to drug delivery. oakwoodlabs.com These systems are designed to release the active ingredient at a predetermined, predictable, and controlled rate over an extended period. patsnap.com Ideally, a controlled-release system will deliver the drug at a constant rate (zero-order kinetics), independent of physiological variables, to maintain steady plasma drug concentrations. jetir.org This precise control over drug release can enhance the safety and efficacy of a medication. oakwoodlabs.com

FeatureSustained ReleaseControlled Release
Primary Goal Prolong the duration of drug actionMaintain constant and predictable drug levels
Release Kinetics Often first-order (rate depends on concentration)Aims for zero-order (rate is constant)
Predictability Release can be influenced by physiological factorsRelease is designed to be independent of physiological variables

Significance of Multi Particulate Systems in Contemporary Drug Delivery

Multi-particulate systems are dosage forms that consist of multiple small, discrete units, such as pellets, granules, or beads, which are typically enclosed in a capsule or compressed into a tablet. ijsdr.orgpatheon.com These systems have gained significant importance in modern drug delivery for several reasons:

Predictable Gastric Emptying and Transit Time: Unlike single-unit dosage forms (e.g., a large tablet), which can be subject to the "all-or-none" effect of gastric emptying, multi-particulate systems disperse throughout the gastrointestinal tract, leading to more predictable and reproducible drug absorption. ijsdr.orgpharmtech.com

Flexibility in Formulation: Multi-particulate systems allow for the combination of different drug release profiles within a single dosage form. For instance, a capsule can contain a mix of immediate-release and extended-release particles. ijsdr.org

Improved Bioavailability: By dispersing over a larger area of the gastrointestinal tract, multi-particulate systems can enhance the absorption of certain drugs. ijsdr.orgpharmtech.com

Reduced Local Irritation: The distribution of the drug in multiple small units can minimize local irritation in the gastrointestinal mucosa that might be caused by a high concentration of the drug from a single-unit dosage form. pharmtech.comrjptonline.org

Conceptual Framework of Spansule Technology Within Controlled Release Paradigms

Pioneering Innovations in Sustained-Release Capsule Technology

Modern drug delivery technology commenced in 1952 with the introduction of the Spansule sustained-release capsule technology by Smith, Kline & French Laboratories. flybase.orgwikipedia.orgfishersci.camims.comslideshare.netciteab.comuni.lu This pioneering innovation was designed to deliver a drug for approximately 12 hours after oral administration. flybase.orgwikipedia.org The mechanism involved an initial immediate dose, followed by the gradual release of the remaining drug. flybase.orgwikipedia.org

The first application of this technology was in Dexedrine, delivering dextroamphetamine sulfate. flybase.orgfishersci.ca Subsequently, it was utilized in Contac 600, a formulation containing phenylpropanolamine hydrochloride and chlorpheniramine (B86927) maleate. flybase.orgfishersci.ca The advent of Spansule technology was widely recognized as the dawn of controlled-release drug delivery systems. flybase.org

Table 1: Early Spansule Formulations and Their Active Ingredients

Product NameActive Ingredient(s)Year of IntroductionSustained Release Duration
DexedrineDextroamphetamine Sulfate1952 (initial application) flybase.orgfishersci.ca12 hours flybase.orgwikipedia.org
Contac 600Phenylpropanolamine Hydrochloride, Chlorpheniramine Maleate(followed Dexedrine) flybase.orgfishersci.ca12 hours flybase.orgwikipedia.org

Evolution of Spansule Design Principles and Manufacturing Processes

The fundamental design principle of Spansule technology relies on controlling the dissolution of the drug core through a coating barrier that restricts access to gastrointestinal (GI) fluids. flybase.org Each Spansule capsule typically contains hundreds of tiny drug-loaded beads, which are coated with varying layers of material. guidetomalariapharmacology.org The rate of drug release from these beads is directly influenced by the thickness and dissolution rate of their respective coatings. guidetomalariapharmacology.org

Initially, these beads were coated with natural waxes such as carnauba wax, beeswax, or glyceryl monostearate. guidetomalariapharmacology.org Upon ingestion, the outer capsule shell rapidly disintegrates, releasing the drug-loaded beads. guidetomalariapharmacology.org As these beads traverse the GI tract, their waxy coatings gradually dissolve, leading to the sustained liberation of the drug. guidetomalariapharmacology.org To achieve a prolonged and consistent release profile, a single Spansule capsule incorporates subpopulations of beads, each with a different coating thickness. guidetomalariapharmacology.org Over time, these initial waxy coatings were largely superseded by more stable and reproducible synthetic polymers that allowed for slow dissolution. mims.comguidetomalariapharmacology.org

Manufacturing processes for spansules have evolved to include several techniques:

Coacervation-phase separation: Involves the formation of three immiscible chemical phases, followed by the deposition and rigidization of the coating material. ctdbase.org

Spray drying: Suitable for coating micron-sized particulates, where a drug in a polymer solution is sprayed and dried to form microcapsules or matrix systems. ctdbase.orgguidetopharmacology.org

Spray congealing: Similar to spray drying, also used for coating micron-sized particulates. ctdbase.orgguidetopharmacology.org

Pan coating: A traditional method adapted for larger pellet batches, though it can lead to non-uniform coating in multiparticulate systems due to limitations in fluidization and mixing. ctdbase.orgmims.com

Solvent evaporation: A technique where the drug and polymer are dissolved in a solvent, and the solvent is then evaporated to form coated particles. ctdbase.org

Fluidized bed technology (Wurster process): This is the most widely utilized and preferred method for applying sustained-release coatings to pellets due to its ability to ensure uniform coating. ctdbase.orgguidetopharmacology.orgmims.com

Distinction of Spansule Technology from Other Early Controlled Release Systems

Spansule technology primarily distinguishes itself through its reliance on a dissolution-controlled release mechanism. flybase.orgguidetomalariapharmacology.orgwikipedia.org This approach involves a coating barrier that dictates the rate at which the drug dissolves and becomes available for absorption. flybase.org The success of Spansule technology spurred the development of other oral controlled-release formulations that employed different release mechanisms:

Diffusion-controlled systems: These systems, such as Ocusert (delivering pilocarpine), regulate drug release by controlling the diffusion of the drug through a polymeric membrane. flybase.org

Osmotic pressure-controlled systems: Examples include OROS formulations like Acutrim (delivering phenylpropanolamine) and Concerta (delivering methylphenidate), where drug release is driven by osmotic pressure gradients. flybase.org

Ion-exchange-controlled systems: Delsym (delivering dextromethorphan) is an example where drug release is modulated by ion exchange processes. flybase.org

In the early phases of controlled drug delivery, the term "controlled release" was often specifically used for formulations achieving zero-order drug release via a rate-controlling membrane, while "sustained release" and "extended release" were terms applied to systems like oral Spansules that provided prolonged drug release. slideshare.netguidetomalariapharmacology.org While Spansules were initially designed for a 12-hour delivery duration, later controlled-release systems aimed for even longer durations, including 24-hour or multi-month delivery. flybase.orgwikipedia.orgslideshare.net As a multiparticulate system, Spansules offered distinct advantages such as uniform distribution throughout the gastrointestinal tract and a reduced risk of dose dumping, which can occur with single-unit dosage forms. mims.commims.com

Key Advancements in Coating Technologies for Multi-Particulate Systems

The application of functional polymer coatings is central to regulating drug diffusion and achieving specific release profiles in multiparticulate systems like spansules. mims.commims.com Significant advancements in coating technologies have been crucial for the evolution of sustained-release formulations.

Key coating techniques employed for multiparticulate systems include:

Pan Coating: While traditionally used for tablets, it can be adapted for larger batches of pellets, though challenges with uniformity may arise. guidetopharmacology.orgmims.com

Fluidized Bed Coating (Wurster Process): This method, especially the Wurster bottom spray process, is widely recognized as the most effective and preferred technique for applying sustained-release coatings to pellets, ensuring uniform application. guidetopharmacology.orgmims.com

Spray Drying and Spray Congealing: These methods are suitable for coating micron-sized particulates, forming microcapsules or matrix systems depending on the drug's solubility in the polymer solution. guidetopharmacology.org

Compression Coating: Used for larger particulates like mini-tablets, where the particles are coated by compression within a powder bed. guidetopharmacology.org

Advancements in these coating technologies have led to sophisticated designs, including multi-layer coatings, the incorporation of pore-forming agents, and the development of osmotically driven release mechanisms. mims.commims.com These innovations allow for precise control over drug release kinetics. The thickness and chemical composition of the coating material are critical parameters that can be manipulated to predetermine the drug release rate. citeab.com Furthermore, the use of both hydrophilic and hydrophobic polymers in coating formulations plays a pivotal role in controlling drug diffusion and erosion mechanisms, which are essential for achieving desired sustained-release profiles. ctdbase.orgflybase.org More recent advancements in coating technologies also include nanocoating and the application of 3D printing techniques for highly customized drug delivery systems. mims.commims.com Beyond controlling release, coatings serve multiple functions, such as taste-masking, improving the physical characteristics of the particulates, and enhancing their chemical stability. guidetopharmacology.org

Core Components of Spansule Formulations: Active Pharmaceutical Ingredients and Excipients

The efficacy and controlled release characteristics of spansule formulations are critically dependent on the careful selection and interaction of both active pharmaceutical ingredients and inactive excipients.

This compound are a notable example of a multi-API formulation, containing Diphenylpyraline Hydrochloride and Phenylpropanolamine Hydrochloride. sciencemuseumgroup.org.uksdrugs.com This combination is strategically chosen to address multiple symptoms simultaneously. Phenylpropanolamine Hydrochloride functions as a sympathomimetic agent, primarily acting as a decongestant. sdrugs.comwikipedia.org Concurrently, Diphenylpyraline Hydrochloride is a first-generation sedating antihistamine, utilized for the symptomatic relief of allergic conditions such as rhinitis and hay fever, and it also exhibits anticholinergic properties that can provide a drying effect on nasal mucosa. sdrugs.comnih.govwikipedia.org

The inclusion of multiple active pharmaceutical ingredients within a single spansule offers several advantages. It allows for the co-delivery of chemically compatible or even incompatible drugs in a single dosage form, simplifying patient regimens and potentially enhancing compliance. Furthermore, pellets containing different drugs or exhibiting varied release profiles can be blended and encapsulated together, providing a versatile platform for combination therapies. crpsonline.comkoreascience.krprimescholars.com

Inactive ingredients, or excipients, are integral to the successful formulation and performance of spansules. These materials are carefully selected based on their functional properties and their ability to modulate drug release. Common excipients used in spansule cores include microcrystalline cellulose (B213188), mannitol, lactose, starch, talc, and sugar spheres. ijmpronline.comkoreascience.krrxlist.com

Excipients play a crucial role in the manufacturing process, influencing properties such as the flowability, appearance, and mixing characteristics of the powder blends. During granulation and pelletization, excipients like binders and diluents are essential for forming robust core pellets. Beyond their processing utility, excipients significantly impact the drug release profile. They can influence the permeability and swelling behavior of the formulation matrix. For instance, certain excipients can form a viscous gel layer upon hydration, thereby controlling the diffusion of the drug from the inner core to the release medium. capes.gov.brnih.govcsfarmacie.czscielo.br The specific type and concentration of excipients can be tailored to achieve desired release kinetics, ranging from immediate to extended release.

Granulation and Pelletization Techniques for Spansule Production

Pelletization is a key agglomeration process in spansule production, transforming fine powders of active drugs and excipients into small, free-flowing, and typically spherical or semi-spherical units known as pellets. These pellets usually range in diameter from 0.5 to 2.0 mm. koreascience.krprimescholars.comfarma.com.ro This process is crucial for creating the core units that will subsequently be coated for controlled release.

Several techniques are employed for pelletization, with extrusion-spheronization being one of the most widely utilized methods in the pharmaceutical industry. This technique is particularly valued for its ability to produce dense, spherical pellets with a narrow size distribution and high drug loading, often up to 90% of the pellet's weight, while requiring minimal excipients. koreascience.krfarma.com.rorjptonline.orgresearchgate.net

The extrusion-spheronization process typically involves five main steps:

Dry Mixing: Homogenous blending of the active pharmaceutical ingredient(s) with excipients. koreascience.kr

Wet Mixing (Granulation): Addition of a granulating fluid to the dry mix to form a wet mass. koreascience.krprimescholars.com

Extrusion: The wet mass is passed through an extruder, which forces it through a die to form uniform strands. koreascience.krprimescholars.com

Spheronization: The extruded strands are then broken into segments and rounded into spheres in a spheronizer. koreascience.krprimescholars.com

Drying: The spherical pellets are dried to achieve the desired moisture content. koreascience.krprimescholars.com

Other pelletization techniques include layering (which can involve powder, solution, or suspension coating onto inert cores), spray-drying, spray-congealing, fluid-bed granulation, and rotary granulation. primescholars.comfarma.com.rorjptonline.orgresearchgate.net The advantages of pelletization over traditional granulation include improved flowability, enhanced appearance, better mixing properties, reduced dust generation, and minimized segregation of components, all of which contribute to the production of high-quality, uniform dosage forms suitable for controlled release. primescholars.comfarma.com.ro

Application of Barrier Coatings for Controlled Release Modulation

A critical aspect of spansule technology is the application of barrier coatings to precisely control the release rate of the active pharmaceutical ingredients. These coatings act as sophisticated diffusion barriers or osmotic regulators, enabling the formulation to achieve delayed, extended, or targeted drug release profiles. nih.govkoreascience.krnih.govijpsjournal.com

The choice of polymer for the coating significantly dictates the drug release mechanism and kinetics. Polymers are broadly categorized into hydrophilic and hydrophobic types, each offering distinct advantages for controlled release:

Hydrophilic Polymers: These polymers swell upon contact with aqueous media, forming a gel layer that acts as a barrier to drug diffusion. Examples include Hydroxypropyl methylcellulose (B11928114) (HPMC), polyacrylamide, and polyvinyl alcohol (PVA). capes.gov.brscielo.brnih.govmdpi.com HPMC, for instance, is widely used due to its fast gel-forming characteristics, which not only control the initial burst release but also sustain release through the formation of a strong, viscous gel. scielo.br The release rate of hydrophilic active agents from such coatings can be sustained by creating strong intermolecular bonding interactions and by tuning the crosslinking density and thickness of the polymer. mdpi.com

Hydrophobic Polymers: These polymers are water-insoluble and primarily control drug release by forming a diffusion barrier that limits the penetration of dissolution media into the pellet core. Common hydrophobic polymers include Ethylcellulose (EC), polycaprolactone, polyacrylate, and Eudragit® RS/RL (methacrylic acid copolymers). csfarmacie.czscielo.brijpsjournal.comnih.govmdpi.commdpi.com They exhibit less swelling behavior compared to hydrophilic polymers and are effective in slowing down the drug dissolution rate. csfarmacie.czscielo.br For example, Eudragit® NE and NM are often used in coatings where drug release is controlled primarily by film thickness, as they have no reactive functional groups. csfarmacie.cz

The physical characteristics of the polymer coating, particularly its thickness and permeability, are critical determinants of the drug release kinetics from spansules.

Coating Thickness: An increase in the coating thickness generally leads to a decrease in the drug release rate. The insoluble polymer layer acts as a more substantial barrier, requiring the drug to diffuse through a longer path. capes.gov.brnih.govcsfarmacie.czijpsjournal.commdpi.com Research has demonstrated a direct correlation between the thickness of the polymer coating layer on drug pellets and the resulting drug release profile. For instance, studies on sodium benzoate (B1203000) pellets coated with polyacrylate showed that increasing coating thickness significantly diminished the release rate, with higher coating amounts leading to substantially less drug released within the same timeframe. mdpi.com

Table 1: Illustrative Influence of Polyacrylate Coating Thickness on Sodium Benzoate Release

Coating LevelDrug Released at 10 Minutes (%) mdpi.com
Low (P1)30
Medium (P2)20
High (P3)8

Permeability: The permeability of the polymeric membrane is another fundamental factor governing drug release. capes.gov.brnih.gov This property can be influenced by various factors, including the polymer's chemical composition, its crystallinity, and the incorporation of excipients such as plasticizers or pore-forming agents. Plasticizers, like triethyl citrate (B86180) (TEC) and dibutyl sebacate (B1225510) (DBS), can enhance film flexibility and reduce brittleness, thereby affecting permeability. rxlist.comijpsjournal.com For highly soluble drugs, the polymer itself can become the rate-limiting step for drug release, as the drug's dissolution rate is high, and its release is then primarily controlled by its diffusion through the coating. capes.gov.br The release mechanism from coated pellets is predominantly diffusion-controlled, where the concentration gradient of the drug across the coating and the diffusion distance through the polymer layer are key factors influencing the release rate. nih.govmdpi.com

Capsule Shell Selection and Encapsulation Methodologies

The efficacy and release characteristics of spansule-based systems are significantly influenced by the selection of the capsule shell material and the methodologies employed for encapsulating the active pharmaceutical ingredients (APIs).

Capsule Shell Selection Hard gelatin capsule shells have historically been a prevalent choice for encapsulating spansules due to their structural integrity and biocompatibility wikipedia.orgfishersci.cauni.lu. Gelatin, derived from natural sources, forms robust capsules that can reliably contain the multi-particulate system fishersci.ca. Beyond gelatin, hydroxypropyl methylcellulose (HPMC) has emerged as a widely utilized alternative. HPMC capsules offer similar functional advantages, including suitability for both solid and liquid fills, while also providing superior moisture barrier properties and being vegetarian-friendly fishersci.cafishersci.ca.

The choice of capsule shell material is not merely structural; it also plays a role in the drug release profile, primarily through its dissolution characteristics fishersci.co.uk. For formulations requiring targeted delivery or protection from gastric degradation, pH-dependent capsule shells or coatings can be employed. These specialized shells are designed to remain intact in the acidic environment of the stomach, dissolving only upon reaching the less acidic conditions of the intestines, thereby initiating the sustained release action in the desired region of the gastrointestinal tract wikipedia.orgfishersci.ca.

Encapsulation Methodologies The core of spansule technology lies in the encapsulation of active ingredients into small, discrete units such as granules or microparticles, which are then filled into the chosen capsule shell fishersci.comfishersci.ca. These multi-particulate systems are meticulously prepared to achieve specific release profiles. A common approach for preparing the drug-containing granules involves methods like wet granulation labsolu.ca. Following granulation, the individual drug particles are coated using various microencapsulation techniques uni.lusarchemlabs.com.

The coating process is critical for controlling the dissolution rate and, consequently, the drug release. A range of polymers, including both hydrophilic and hydrophobic types, are utilized for this purpose. Examples of such coating materials include:

Gelatin sarchemlabs.com.

Polyvinyl alcohol sarchemlabs.com.

Cellulose derivatives such as ethyl cellulose, methyl cellulose, and hydroxypropyl methylcellulose (HPMC) sarchemlabs.com.

Cellulose acetate (B1210297) phthalate (B1215562) sarchemlabs.com.

Enteric polymers like Eudragit L100 and HPMC phthalate, specifically used to confer gastric resistance and ensure drug release in the intestinal environment labsolu.ca.

Once the pellets or granules are coated, they are precisely filled into hard capsule shells using automated capsule filling machines nih.gov. This process ensures uniform distribution of the different coated particle populations within each capsule.

Design Considerations for Biphasic and Multi-Phase Release Profiles in Spansules

A hallmark of spansule technology is its capacity to deliver drugs with biphasic or multi-phase release profiles, offering both immediate and prolonged therapeutic effects from a single dosage unit fishersci.comfishersci.canih.gov. This sophisticated release pattern is achieved through a meticulous engineering design that involves the differential coating of the drug-containing pellets or granules.

The fundamental principle behind multi-phase release in spansules involves dividing the hundreds of encapsulated pellets or granules into distinct groups, typically three to four uni.lusarchemlabs.comnih.gov. Each group is then subjected to a coating process that varies in thickness and/or composition, thereby dictating its specific dissolution rate and time-delay for drug release uni.lusarchemlabs.comnih.gov.

Immediate Release Component: One group of pellets is either uncoated or thinly coated to allow for rapid disintegration and immediate release of a loading dose of the active pharmaceutical ingredient. This ensures prompt onset of therapeutic action uni.lusarchemlabs.comnih.gov.

Sustained/Delayed Release Components: Subsequent groups of pellets are coated with progressively thicker layers of slowly dissolving polymeric materials. As moisture penetrates these coated particles, the coating swells and eventually breaks down, releasing the drug over predetermined time intervals sarchemlabs.comnih.gov. This staggered release can be engineered to occur at intervals such as two to three hours, four to six hours, and six to nine hours post-administration, maintaining a consistent plasma drug concentration over an extended period uni.lusarchemlabs.comnih.gov.

Polymers selected for these time-delay coatings are crucial for controlling the dissolution kinetics. Hydrophilic polymers may swell and erode, while hydrophobic polymers can form a barrier that slowly permits drug diffusion. Examples include various cellulose derivatives and polymethacrylates (Eudragits) that are tailored for specific pH-dependent or time-dependent release characteristics labsolu.casarchemlabs.com. The precise control over coating thickness and the selection of polymers enable the formulation to provide an initial rapid drug delivery followed by a sustained release phase, which is beneficial for conditions requiring both immediate symptom relief and ongoing management uni.lufishersci.comfishersci.ca.

The following conceptual table illustrates how varying coating properties contribute to different release phases in a spansule system:

Pellet GroupCoating ThicknessCoating Material TypeRelease ProfileApproximate Release Time
1None or Very ThinRapidly DissolvingImmediateWithin 1 hour
2ModerateSlowly DissolvingDelayed/Sustained2-3 hours
3ThickerSlower DissolvingSustained4-6 hours
4ThickestVery Slowly DissolvingExtended Sustained6-9 hours

This multi-unit particulate system design minimizes fluctuations in drug concentration, aiming for a more predictable and prolonged therapeutic effect nih.govnih.gov.

Dissolution-Controlled Release from Coated Pellets

Dissolution-controlled release is a fundamental mechanism in spansule technology, where the rate of drug release is governed by the dissolution rate of the polymeric coating surrounding the drug core kinampark.com. Spansules typically contain hundreds of small pellets or granules, each coated with materials that dissolve at varying rates due to differences in coating thickness or composition jetir.orgslideshare.netijpsr.info. This allows for a biphasic release profile, often providing an initial loading dose followed by a sustained release phase ijnrph.comijpsr.info.

The drug release from these coated pellets is controlled by the thickness and dissolution rate of the polymer membrane kinampark.com. As the coating polymer dissolves, the drug becomes available for dissolution and absorption kinampark.com. Polymers commonly used for coating include cellulose derivatives (e.g., ethyl cellulose, methyl cellulose, HPMC), gelatin, polyvinyl alcohol, and cellulose acetate phthalate jetir.orgslideshare.netijpsr.info.

Table 1: Examples of Polymers Used in Spansule Coatings

Polymer TypeCharacteristicsRole in Release Control
Cellulose DerivativesHydrophilic/hydrophobic, varying viscositiesControls dissolution rate, influences water penetration and swelling jetir.org
GelatinHydrophilicForms slowly dissolving layers jetir.org
Polyvinyl AlcoholHydrophilicContributes to controlled dissolution jetir.org
Cellulose Acetate PhthalatepH-sensitive, enteric coating propertiesDissolves at specific pH, enabling targeted release jetir.org

The initiation of drug release in dissolution-controlled spansules often involves the penetration of moisture into the coated particles jetir.orgijpsr.info. When the dosage form, particularly those based on hydrophilic polymer matrices, is immersed in an aqueous dissolution medium, the surface of the matrix becomes wetted researchgate.net. Water then penetrates into the system, causing the polymer surface to swell and form a gel layer researchgate.nettandfonline.compsu.edu.

This swelling phenomenon is critical for drug release. Hydrophilic polymers, when hydrated, transition from a glassy to a rubbery state, allowing the entrapped drug to dissolve and diffuse through the swollen polymeric network into the surrounding aqueous environment tandfonline.compsu.edutandfonline.com. The rate of drug release is influenced by factors such as the polymer's concentration, viscosity grade, and cross-linking density researchgate.nettandfonline.comresearchgate.net. A higher amount of polymer can lead to a greater degree of swelling, which may paradoxically reduce the drug release rate by lengthening the diffusional path for the drug researchgate.net. Conversely, a reduction in polymer amount or cross-linking density can lead to faster drug release due to less swelling and a thinner gel layer tandfonline.comresearchgate.net.

Table 2: Factors Influencing Drug Release via Polymer Swelling

FactorEffect on SwellingEffect on Drug Release RateReference
Polymer ConcentrationIncreasesDecreases (longer path) researchgate.net
Polymer Viscosity GradeIncreasesDecreases researchgate.net
Cross-linking DensityDecreasesDecreases tandfonline.com
Water Penetration RateIncreasesIncreases researchgate.netresearchgate.net
Drug:Polymer RatioVariesInfluences overall rate researchgate.netresearchgate.net

Beyond simple dissolution and swelling, the erosion and degradation of the coating layers also play a significant role in drug release from spansules. Erosion refers to the physical breakdown or dissolution of the polymer matrix, while degradation involves the chemical scission of polymer chains, often through hydrolysis or enzymatic cleavage scielo.brmdpi.comnih.gov.

In some systems, especially those utilizing biodegradable polymers, drug release can be modulated by the degradation of the polymeric chains scielo.brnih.gov. For instance, polymers like Poly(lactic-co-glycolic acid) (PLGA) are designed to degrade in the body, releasing the entrapped drug as they break down nih.gov. The degradation rate can be influenced by the polymer's molecular weight, hydrophilicity/hydrophobicity, and the presence of cross-linking mdpi.comnih.gov.

An initial "burst effect," where a rapid release of drug occurs, can be observed due to surface drug dissolution or diffusion from the outer layers, followed by a slower release controlled by the erosion and degradation of the polymeric matrix scielo.brmdpi.comnih.gov. Strategies to mitigate this burst effect include applying a drug-free outer coating or using higher molecular weight polymers nih.gov. The thickness of the coating and its erodibility are key design parameters for achieving desired release profiles ascendiacdmo.comresearchgate.net.

Diffusion-Controlled Release Principles in Reservoir Systems

Spansules are often categorized as reservoir-type diffusion-controlled systems jetir.orgresearchgate.net. In these systems, the drug core (e.g., Isopropamide Iodide or Phenylpropanolamine) is surrounded by an inert, water-insoluble polymeric membrane or coating researchgate.netnih.govacs.org. Drug release is primarily governed by the diffusion of drug molecules through this polymeric barrier kinampark.comresearchgate.netnih.gov.

The principle of diffusion-controlled release is based on Fick's laws of diffusion, where drug molecules move from an area of higher concentration (within the core) to an area of lower concentration (the surrounding biological fluid) researchgate.netnih.gov. The rate-limiting step in such systems is the diffusion of the drug through the polymer membrane nih.gov. Factors influencing this diffusion include the drug's molecular size, its solubility in the polymer, the thickness of the membrane, and the space available between polymer chains kinampark.comnih.gov.

Reservoir systems are often preferred for achieving a more uniform, near zero-order release rate compared to simple matrix systems, where the release rate typically declines over time worldscientific.com. The coating thickness directly impacts the release rate; increasing the coating thickness generally decreases the rate of release umich.edu.

Table 3: Characteristics of Diffusion-Controlled Reservoir Systems

CharacteristicDescriptionImplication for Spansules
Drug CoreActive pharmaceutical ingredient (e.g., Isopropamide Iodide, Phenylpropanolamine)Source of drug for sustained release
Polymeric MembraneInert, water-insoluble coating (e.g., ethylcellulose)Controls the rate of drug permeation nih.govumich.edu
Fick's Laws of DiffusionGoverns drug movement across the membranePredicts release based on concentration gradient and membrane properties nih.gov
Rate-Limiting StepDrug diffusion through the polymerDetermines the overall rate of drug release nih.gov
Potential for Zero-Order ReleaseEasier to achieve constant release rateDesirable for maintaining steady therapeutic levels nih.govworldscientific.com

Mathematical Modeling of Drug Release Kinetics

Mathematical modeling is indispensable in the design, optimization, and understanding of drug release from controlled delivery systems like spansules saspublishers.comptfarm.plhumanjournals.comwjpps.com. These models provide quantitative tools to analyze dissolution data, predict release profiles, and elucidate the underlying mechanisms of drug release saspublishers.comptfarm.plhumanjournals.com.

Table 4: Key Mathematical Models for Drug Release Kinetics

ModelPrimary MechanismEquationPlot for LinearityApplicationsReference
Zero-Order KineticsConstant releaseAmount released vs. timeSystems designed for constant release, e.g., some coated pellets jetir.orgijpsr.infosaspublishers.compharmaguideline.comjuniperpublishers.com saspublishers.compharmaguideline.com
First-Order KineticsConcentration-dependentLog % drug remaining vs. timeWater-soluble drugs in porous matrices, polymeric films saspublishers.comptfarm.plhumanjournals.com saspublishers.comptfarm.plhumanjournals.com
Higuchi ModelDiffusion from matrixCumulative % release vs. Matrix tablets, transdermal systems, semi-solid systems, microspheres saspublishers.comptfarm.plhumanjournals.comsemanticscholar.org saspublishers.comptfarm.plhumanjournals.com
Korsmeyer-Peppas ModelGeneral empiricalLog fraction released vs. log timeTo determine release mechanism (Fickian, non-Fickian, etc.) from polymeric systems ptfarm.plhumanjournals.comnih.gov ptfarm.plhumanjournals.com

Zero-order kinetics describes a process where the rate of drug release is constant and independent of the drug concentration within the dosage form saspublishers.compharmaguideline.comlibretexts.org. This ideal release profile is highly desirable for controlled-release systems like spansules, as it helps maintain steady drug levels within the therapeutic window over an extended period jetir.orgworldscientific.comjuniperpublishers.comgmpua.com.

The equation for zero-order release is typically expressed as:

Where:

is the amount of drug dissolved or released in time .

is the initial amount of drug in the solution (often 0).

is the zero-order release constant, expressed in units of concentration/time or amount/time saspublishers.compharmaguideline.com.

In spansules, a near zero-order release can be achieved through mechanisms such as dissolution-controlled systems with varying coating thicknesses or reservoir systems with constant diffusion pathways kinampark.comijpsr.infoworldscientific.com.

First-order kinetics describes drug release where the rate is directly proportional to the amount of drug remaining in the dosage form saspublishers.comhumanjournals.com. This means the drug release rate decreases over time as the concentration gradient diminishes humanjournals.com.

The equation for first-order release is often expressed as:

Where:

is the concentration of drug in solution at time .

is the initial concentration of drug.

is the first-order rate constant saspublishers.comhumanjournals.com.

This model is applicable to pharmaceutical dosage forms containing water-soluble drugs in porous matrices or polymeric films saspublishers.comhumanjournals.com.

The Higuchi model, proposed in 1961, is a widely used mathematical model that describes drug release from a matrix system as a diffusion process, typically dependent on the square root of time saspublishers.comptfarm.plsemanticscholar.org. It is based on Fick's law and assumes that the drug is homogeneously dispersed in an insoluble matrix and that perfect sink conditions are maintained ptfarm.plsemanticscholar.org.

The simplified Higuchi equation is:

Where:

is the amount of drug released at time .

is the Higuchi dissolution constant saspublishers.comptfarm.plsemanticscholar.org.

The Higuchi model is particularly useful for describing drug dissolution from various modified-release pharmaceutical dosage forms, including matrix tablets, transdermal systems, and controlled-release microspheres where diffusion is the primary release mechanism saspublishers.comhumanjournals.com. It can help in optimizing device design and understanding the underlying drug release mechanisms semanticscholar.org.

Weibull and Korsmeyer-Peppas Models for Complex Release Patterns

Weibull Model

The Weibull model is an empirical equation frequently utilized to describe drug dissolution and release from diverse dosage forms, particularly those with heterogeneous matrices jddtonline.infoplos.orgnih.gov. It provides a versatile framework for fitting release data over a finite observation time jddtonline.infonih.gov. The general form of the Weibull equation is expressed as:

Where:

is the accumulated fraction of drug released at time .

is the total amount of drug released at infinite time.

is the scale parameter, which defines the timescale of the release process or an apparent rate constant jddtonline.infoplos.org.

is the shape parameter, characterizing the shape of the dissolution curve jddtonline.infonih.gov.

is the location parameter, representing the lag time before the onset of drug release (often assumed to be zero) jddtonline.infonih.gov.

The value of provides insights into the release kinetics:

If , the curve corresponds to an exponential profile, indicating first-order kinetics jddtonline.infonih.gov.

If , the curve is sigmoidal, suggesting that the rate of drug release increases over time jddtonline.info.

If , the curve is parabolic, indicating that the rate of drug release decreases with time jddtonline.info.

The Weibull model is particularly useful for comparing the release profiles of matrix-type drug delivery systems due to its flexibility in describing various release patterns nih.govnih.gov. Studies have shown that the Weibull model often provides a good fit for experimental release data from different polymeric drug delivery systems nih.govresearchgate.net.

Korsmeyer-Peppas Model

The Korsmeyer-Peppas model, also known as the power law, is an empirical equation used to analyze drug release from polymeric systems, especially when the release mechanism is not fully understood or involves a combination of phenomena like diffusion and polymer relaxation jddtonline.infoplos.orgjpionline.org. This model is particularly valuable for describing the initial 60% of the drug release profile jddtonline.infoplos.orgjpionline.org. The equation is given by:

Where:

is the fraction of drug released at time .

is the release rate constant, incorporating structural and geometric characteristics of the delivery system jddtonline.infonih.gov.

is the release exponent, which characterizes the mechanism of drug release jddtonline.infonih.govjpionline.org.

The value of the release exponent 'n' provides critical information about the drug transport mechanism from the polymeric matrix, especially for cylindrical geometries (like pellets in spansules):

Release Exponent (n)Release Mechanism (for cylindrical matrices)
Fickian diffusion
Non-Fickian transport (anomalous diffusion)
Case II transport (relaxational transport)
Super Case II transport
nih.gov

Detailed Research Findings

Research into multi-particulate systems, which include the pellets found in spansules, frequently employs these kinetic models to elucidate drug release behavior. For instance, in a study evaluating sustained-release enteric-coated pellets of budesonide (B1683875), various kinetic models, including the Weibull and Korsmeyer-Peppas models, were applied to dissolution data nih.gov.

The kinetic data for drug release from the formulated budesonide pellets were found to be best fitted by the Korsmeyer-Peppas model nih.gov. Specifically, the release exponent ('n' value) for the Korsmeyer-Peppas model was determined to be 1.5565 nih.gov. This 'n' value, being greater than 0.89 (or 1.0 for some interpretations depending on geometry), indicated that the mechanism of drug release was super Case II transport nih.gov. Super Case II transport implies a dominant role of polymer relaxation and swelling in controlling the drug release, often leading to a rapid and complete release after an initial phase, or a release rate that increases over time due to significant polymer changes nih.gov. The mechanism was further characterized as anomalous non-Fickian diffusion, involving both diffusion and erosion nih.gov.

Illustrative Data for Kinetic Modeling Parameters in a Spansule-like Pellet Formulation

To demonstrate the typical output of kinetic modeling, the following table presents hypothetical (illustrative) parameters that might be obtained when fitting drug release data from a multi-particulate pellet formulation to the Weibull and Korsmeyer-Peppas models. These values are representative of findings in studies on sustained-release pellets and illustrate how different formulations or conditions might yield varying release characteristics.

Formulation/ConditionModelParameterValue (Illustrative)Interpretation/Mechanism
Optimized Pellet AKorsmeyer-Peppasn0.65Non-Fickian (Anomalous Diffusion)
Optimized Pellet AKorsmeyer-PeppasK0.12 Release rate constant
Optimized Pellet BWeibull0.8Parabolic curve, decreasing release rate
Optimized Pellet BWeibull4.5 hrTime scale of the process
Budesonide Pellets nih.govKorsmeyer-Peppasn1.5565Super Case II Transport (Diffusion coupled with erosion)

Note: The values in this table, except for the Budesonide example, are illustrative and designed to demonstrate the application of the models and the interpretation of their parameters in the context of spansule-like formulations.

The application of these models provides a robust mathematical framework for analyzing and predicting drug release from spansule formulations. By understanding the parameters derived from these models, formulators can precisely control the release kinetics, ensuring optimal therapeutic outcomes for patients.

Preclinical Characterization and in Vitro Evaluation of Spansule Performance

Physicochemical Characterization of Granules and Pellets

The physical attributes of the granules and pellets within Eskornade spansules significantly influence their behavior during manufacturing processes and their ultimate performance in drug release.

Particle Size Distribution Analysis

Particle size distribution (PSD) is a fundamental characteristic that impacts various properties of pharmaceutical granules, including flowability, compressibility, and dissolution rate crpsonline.comcontractlaboratory.comquercus.be. For spansules, which are composed of small beads or pellets, controlling particle size is crucial for achieving uniform dosing and consistent drug release gsconlinepress.comcrpsonline.compsu.edu.

Common techniques for determining particle size distribution include sieve analysis, static laser light scattering, and dynamic light scattering gsconlinepress.comcrpsonline.comcontractlaboratory.comquercus.be. Sieve analysis is a widely used and cost-effective method, particularly suitable for the larger particles typically found in spansules, which often range from 500 to 1500 µm gsconlinepress.comcrpsonline.compsu.edu. Laser diffraction offers rapid, accurate, and reproducible analysis, applicable across various stages of pharmaceutical development contractlaboratory.comquercus.be.

Table 1: Typical Particle Size Ranges and Measurement Techniques for Pharmaceutical Pellets

Particle Size RangeCommon Measurement Technique(s)Impact on Formulation
1 µm - 3 mm gsconlinepress.comSieve Analysis gsconlinepress.comcrpsonline.comFlowability, Compressibility, Dissolution Rate crpsonline.comcontractlaboratory.comquercus.be
Nanometers - µmDynamic Light Scattering (DLS) quercus.beDissolution Rate, Bioavailability contractlaboratory.com
Powders/GranulesLaser Diffraction contractlaboratory.comquercus.beSpeed, Accuracy, Reproducibility contractlaboratory.comquercus.be
General PelletsMicroscopy quercus.beimpactfactor.orgDirect Visualization, Diameter Measurement quercus.beimpactfactor.org

Morphological Assessment (e.g., Scanning Electron Microscopy)

Morphological assessment, primarily through Scanning Electron Microscopy (SEM), provides detailed insights into the external and internal structure of the spansule pellets psu.edujyoungpharm.orgnishkaresearch.comscielo.br. SEM is utilized to examine features such as sphericity, surface texture, and the integrity and uniformity of coating layers jyoungpharm.orgnishkaresearch.comscielo.brnih.gov.

Studies on sustained-release pellets often reveal spherical or semi-spherical shapes, which are desirable for optimal flow and processing psu.edujyoungpharm.orgscielo.br. The surface characteristics, such as the presence of cracks or pinholes, can significantly impact the drug release profile by influencing the ingress of dissolution media scielo.brnih.gov. SEM also allows for the visualization and measurement of coating layer thickness and the assessment of adhesion between layers and the pellet surface, which are critical for controlled drug release nishkaresearch.com.

Surface Area and Porosity Measurements

The surface area and porosity of pharmaceutical pellets are critical parameters that influence drug dissolution, stability, and the ability of liquids to penetrate the material nih.govdti.dk. Techniques such as mercury intrusion porosimetry and gas adsorption are commonly employed to quantify these properties nih.govdti.dkucl.ac.uknist.gov.

Porosity refers to the amount of tiny spaces (pores) within the material compared to its total volume dti.dk. High porosity and increased surface area can lead to faster dissolution rates, which is important for bioavailability dti.dk. Conversely, the pore size distribution and total pore surface area can be influenced by factors like drug loading and granulation liquid, directly impacting drug release rates from matrix pellets nih.gov.

Bulk and Tap Density Determinations

Bulk density and tapped density are essential measures for characterizing the packing and flow properties of powders and granules gmpinsiders.comresearchgate.netpharmastate.academy. Bulk density is defined as the ratio of the mass of an untapped powder sample to its volume, including the interparticulate void volume mhlw.go.jpeuropa.eu. Tapped density is the increased bulk density achieved after mechanically tapping a container holding the powder sample until the volume becomes nearly constant researchgate.netpharmastate.academymhlw.go.jp. These measurements are typically expressed in grams per milliliter (g/mL) mhlw.go.jpeuropa.eu.

The comparison between bulk and tapped densities provides an indirect measure of the interparticulate interactions that influence powder flow and compressibility pharmastate.academy. These properties are crucial for ensuring consistent filling of capsules and uniform dosage units during manufacturing gmpinsiders.compharmastate.academy.

Table 2: Typical Density Parameters for Pharmaceutical Powders/Granules

ParameterDescriptionMeasurement MethodSignificance
Bulk DensityMass of untapped powder divided by its volume mhlw.go.jpeuropa.euMeasuring volume of known mass in graduated cylinder researchgate.netmhlw.go.jpIndicates loose packing and spatial arrangement mhlw.go.jp
Tapped DensityIncreased density after mechanical tapping researchgate.netmhlw.go.jpTapping graduated cylinder until volume is constant researchgate.netmhlw.go.jpIndicates denser packing and compressibility potential pharmastate.academy

Flow Properties Analysis: Angle of Repose, Compressibility Index, Hausner Ratio

The flow properties of granules and pellets are critical for efficient and consistent manufacturing processes, such as mixing, filling, and compaction gmpinsiders.com. Key parameters used to evaluate flowability include the angle of repose, compressibility index (Carr Index), and Hausner ratio gmpinsiders.comunits.itpharmacopeia.cnnih.gov.

Angle of Repose : This is a characteristic related to interparticulate friction or resistance to movement between particles units.itnih.gov. It is measured by the constant, three-dimensional angle assumed by a cone-like pile of material units.itnih.gov. A lower angle of repose generally indicates better flowability units.it.

Compressibility Index (Carr Index) : This metric is derived from the bulk and tapped densities and reflects how easily a powder or granule compacts under mechanical force gmpinsiders.compharmastate.academyunits.it. It is calculated as a percentage difference between the bulk and tapped densities gmpinsiders.com. A lower compressibility index indicates better flowability and less compaction issues researchgate.net.

Hausner Ratio : Closely related to the compressibility index, the Hausner ratio is also calculated from bulk and tapped densities gmpinsiders.compharmastate.academyunits.it. It provides insight into the interparticle forces; lower values indicate better flowability gmpinsiders.comresearchgate.net.

Table 3: Flowability Classification Based on Compressibility Index and Hausner Ratio

Flowability DescriptionCompressibility Index (%) units.itresearchgate.netHausner Ratio units.itresearchgate.net
Excellent≤101.00 – 1.11
Good11 – 151.12 – 1.18
Fair16 – 201.19 – 1.25
Passable21 – 251.26 – 1.34
Poor26 – 311.35 – 1.45
Very Poor32 – 371.46 – 1.59
Very, Very Poor>38>1.60

Mechanical Strength and Integrity Testing

The mechanical strength and integrity of spansule pellets are crucial for their survival during manufacturing steps (e.g., coating, capsule filling) and subsequent handling, packaging, and transportation without degradation csfarmacie.czqbdgroup.comresearchgate.net.

Friability Testing : This test assesses the tendency of pellets to chip, break, or powder under mechanical stress qbdgroup.comtorontech.comflairpharma.com. It typically involves subjecting a sample of pellets to a controlled tumbling action in a rotating drum (e.g., Roche Friabilator) for a specified duration or number of rotations qbdgroup.comtorontech.com. The percentage of weight loss due to abrasion and chipping is then calculated qbdgroup.com. Acceptable friability limits for pharmaceutical tablets and granules are generally less than 0.5% to 1% weight loss qbdgroup.comtorontech.com. For pellets intended for subsequent coating, a value lower than 1.7% is often recommended csfarmacie.cz.

Hardness/Crushing Strength : This property measures the resistance of individual pellets to crushing force csfarmacie.czresearchgate.netnih.gov. It is typically measured in Newtons (N) or kilograms (kg) using specialized testers csfarmacie.czresearchgate.net. Pellet hardness is influenced by composition, manufacturing process, and pellet diameter csfarmacie.cz. Stronger pellets are less likely to break during processing, ensuring dose uniformity and product quality csfarmacie.czresearchgate.net.

Table 4: Typical Mechanical Strength Parameters for Pharmaceutical Pellets

ParameterDescriptionMeasurement Technique(s)Typical Acceptable Values/Ranges
FriabilityPercentage weight loss due to chipping/breaking under mechanical stress qbdgroup.comRotating drum (Friabilator) qbdgroup.comtorontech.com< 0.5% - 1% weight loss qbdgroup.comtorontech.com
HardnessResistance to crushing force csfarmacie.czresearchgate.netTablet strength testers with pellet cell csfarmacie.czresearchgate.netVaries, e.g., 3.61 N - 4.89 N for certain pellets csfarmacie.cz

Friability Assessment of Spansules

Friability testing evaluates the mechanical strength of pharmaceutical dosage forms, indicating their ability to withstand physical stresses such as handling, packaging, and transportation without chipping, crumbling, or breaking ox.ac.uklegislation.gov.ukwikipedia.org. For conventional, uncoated tablets, friability is typically determined by measuring the weight loss after rotation in a drum (e.g., Roche friability drum) at a set speed, with an acceptable weight loss generally being less than 1% ox.ac.ukwikipedia.orgresearchgate.net.

However, for coated tablets, granules, and spheroids like those found in spansules, conventional friability testers are often unsuitable due to the inherent hardness of the coated particles wikipedia.orgresearchgate.net. Instead, alternative equipment that oscillates the sample at high frequencies is employed, as described in European Pharmacopoeia (Ph. Eur.) Chapter 2.9.41 wikipedia.orgresearchgate.net. This method generates abrasive forces through horizontal shaking, allowing for the characterization of friability in these tougher dosage forms researchgate.net.

Table 1: Illustrative Friability Test Parameters for Coated Granules (Ph. Eur. 2.9.41)

ParameterTypical Range/Value
Test ApparatusOscillating tester
Oscillation FrequencyVariable
Test DurationVariable
Acceptance CriterionQuantifiable change in surface mass/integrity

Hardness and Crushing Strength of Coated Granules

Hardness, or crushing strength, is a critical quality attribute that measures a material's resistance to permanent deformation or breaking qbdgroup.comnih.gov. For coated granules within spansules, this property is essential to ensure that the individual particles maintain their integrity during manufacturing processes (e.g., encapsulation) and prior to drug release in the body. Various methods are employed to assess the hardness of coatings and granules. These include indentation methods, such as the Buchholz hardness tester, which measures the length of an indentation made by a weighted tool nih.govresearchgate.net. Other techniques, like the pencil hardness test (Wolff-Wilborn test) or sclerometer (scratch method), assess a coating's resistance to scratching by applying a controlled force with a sharpened pencil lead or a hardened tip nih.govresearchgate.netfda.govfishersci.cajkchemical.com.

The hardness of the coated granules directly influences their physical stability and can impact subsequent drug release characteristics, as excessively hard coatings might impede proper disintegration and dissolution qbdgroup.com.

Table 2: Illustrative Hardness Testing Methods for Coated Granules

MethodPrincipleApplication to Coated Granules
Buchholz Hardness TestIndentation resistance using a weighted discMeasures resistance to penetration/deformation of the coating nih.govresearchgate.net.
Pencil Hardness TestScratch resistance using pencils of varying hardnessAssesses the coating's resistance to scratching nih.govresearchgate.netfishersci.cajkchemical.com.
SclerometerScratch resistance using a hardened tipEvaluates the force required to scratch the coating fda.gov.

Moisture Content Determination

Moisture content is a fundamental quality control parameter in pharmaceutical manufacturing, crucial for ensuring product stability, quality, and performance scielo.org.mxkaiserpermanente.orgjrespharm.com. Inappropriate moisture levels in granules can lead to issues with compaction, powder flow, lubricity, chemical stability, and dissolution rate jrespharm.com.

Common methods for determining moisture content in pharmaceutical granules include loss on drying (LOD) and the use of halogen moisture analyzers scribd.comkaiserpermanente.orgjrespharm.comresearchgate.net. The LOD method involves weighing a sample before and after drying under precisely defined conditions (e.g., 105°C for 15 minutes), with the weight loss indicating the moisture content scribd.comscielo.org.mx. Halogen moisture analyzers offer a faster and more precise alternative to traditional drying ovens, providing reliable measurements that can be correlated with official methods kaiserpermanente.org. Near-infrared (NIR) spectroscopy is also used for real-time monitoring of moisture content in granules during drying processes, such as fluidized bed drying scribd.comjrespharm.comresearchgate.net.

Maintaining moisture content within a specified range (e.g., 2-5%) is essential for the stability of the spansule formulation and the integrity of its coated components scielo.org.mx.

Table 3: Common Methods for Moisture Content Determination

MethodPrincipleAdvantages
Loss on Drying (LOD)Weight loss upon drying at a specified temperature and timeStandard, widely accepted scribd.comkaiserpermanente.org.
Halogen Moisture AnalyzerRapid drying using a halogen lamp; measures weight loss automaticallyFast, precise, reliable kaiserpermanente.org.
Near-Infrared (NIR) SpectroscopyMeasures moisture content based on absorption spectraReal-time, non-destructive jrespharm.comresearchgate.net.

In Vitro Drug Release Studies and Dissolution Profiling

In vitro drug release studies and dissolution profiling are critical for characterizing the release behavior of active ingredients from spansules and predicting their in vivo performance nih.govfda.gov. Spansules are typically designed as biphasic release systems, providing both an initial rapid drug release (loading dose) and a subsequent prolonged release over an extended period ijarsct.co.inijnrph.comsciencemuseumgroup.org.ukacs.orgscribd.comijpsr.infocore.ac.uk. This is achieved by coating drug particles or granules with materials that dissolve slowly, with different groups of pellets having varying coating thicknesses to achieve staggered release ijarsct.co.inscribd.comijper.org.

Dissolution tests are generally conducted using standardized apparatus, such as USP Dissolution Test Apparatus 1 (basket method) or 2 (paddle method) epo.orgresearchgate.netpreprints.org. The studies are performed in specific dissolution media maintained at physiological temperature (e.g., 37 ± 0.5°C) epo.orgresearchgate.netpreprints.org. Samples are withdrawn at predetermined time intervals and analyzed to determine the percentage of drug released epo.orgresearchgate.net.

To mimic the physiological conditions of the gastrointestinal tract, dissolution studies for spansules are performed in various simulated fluid environments, typically involving different pH values jetir.org. This is particularly important for formulations designed to release drugs at specific sites or over a prolonged duration.

Simulated Gastric Fluid (SGF): Initial release is often assessed in acidic media (e.g., pH 1.2) to simulate stomach conditions researchgate.net. For enteric-coated granules, negligible drug release is expected in SGF to protect the drug from gastric degradation or to delay release until a more alkaline environment.

Simulated Intestinal Fluid (SIF): Subsequent release is evaluated in neutral or slightly alkaline media (e.g., pH 6.8 or 7.4) to simulate intestinal conditions jetir.org. Significant drug release is anticipated in SIF for sustained-release components.

Table 4: Illustrative Dissolution Media for Spansules

Fluid EnvironmentpH ValuePurpose
Simulated Gastric Fluid (SGF)1.2Mimics stomach conditions; tests gastric resistance researchgate.net.
Simulated Intestinal Fluid (SIF)6.8 or 7.4Mimics intestinal conditions; evaluates sustained release jetir.org.

Spansules are designed to provide a biphasic release, meaning they deliver an initial dose promptly, followed by a gradual release of the remaining medication over an extended period ijarsct.co.inijnrph.comsciencemuseumgroup.org.ukacs.orgcore.ac.uk. This is achieved by incorporating different types of coated pellets or granules within the capsule, some designed for immediate release and others with thicker or slower-dissolving coatings for sustained release ijarsct.co.inscribd.comijper.org.

In vitro dissolution profiles would typically show a rapid initial burst of drug release, corresponding to the immediate-release component, followed by a more flattened curve indicating a steady, prolonged release from the sustained-release components ijarsct.co.inijnrph.comsciencemuseumgroup.org.ukacs.orgscribd.comijpsr.info. The cumulative drug release over 12 hours for sustained-release spansules can reach high percentages, demonstrating effective controlled release.

The release characteristics of drugs from spansules can be significantly influenced by both the pH of the dissolution medium and the agitation rate during in vitro testing jetir.orglegislation.gov.ukfda.govjrespharm.com.

Influence of pH: The pH of the surrounding environment is a critical factor, especially for drugs with pH-dependent solubility or formulations utilizing pH-sensitive polymers jetir.orgjrespharm.com. For spansules, the coating materials are often designed to dissolve at specific pH levels, ensuring targeted release in different parts of the gastrointestinal tract scribd.com. For instance, enteric polymers are used to prevent drug release in the acidic stomach and facilitate release in the higher pH of the intestine.

Influence of Agitation: The agitation rate, or stirring speed, in dissolution testing influences the hydrodynamics of the test system, affecting the formation of a stagnant boundary layer around the dosage form and thus the rate of drug release legislation.gov.ukfda.gov. Higher agitation rates generally lead to increased drug release rates, as they more effectively reduce the stagnant layer and promote tablet or granule erosion dokumen.publegislation.gov.ukfda.gov. However, excessively high agitation rates may not differentiate effectively between good and poor product quality fda.gov. Typical paddle speeds in dissolution tests range from 50 to 100 rpm fda.govpreprints.org.

Table 5: Factors Influencing Drug Release from Spansules

FactorEffect on Release Characteristics
pH Dictates solubility of pH-dependent drugs and dissolution of pH-sensitive coatings, enabling targeted release in GI tract jetir.orgjrespharm.com.
Agitation Influences boundary layer thickness and erosion, generally increasing release rate with higher speeds legislation.gov.ukfda.gov.

Theoretical Frameworks and Predictive Modeling in Spansule Design

Computational Fluid Dynamics (CFD) for Gastrointestinal Transit Simulation

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows mdpi.com. In pharmaceutical sciences, CFD has emerged as a powerful in silico tool to model the complex hydrodynamic environment of the human gastrointestinal (GI) tract researchgate.net. For a dosage form like a Spansule capsule, CFD can simulate its transit, disintegration, and the dispersion of its constituent pellets within the stomach and small intestine mdpi.comresearchgate.net.

Detailed research findings indicate that CFD models can simulate key physiological processes such as gastric motility (antral contractions), gastric emptying, and the peristaltic movements of the small intestine mdpi.comresearchgate.net. By modeling these dynamic conditions, researchers can predict:

Gastric Residence Time: The duration the capsule and its released pellets remain in the stomach, which is a critical factor for drugs with pH-dependent solubility or absorption windows.

Transit and Dispersion Patterns: How the pellets are distributed throughout the GI tract, which influences the uniformity of drug absorption. This is a key advantage of multiparticulate systems nih.gov.

Mechanical Stresses: The forces exerted on the polymer coatings of the pellets, which could potentially lead to premature drug release or "dose dumping."

These simulations rely on inputs such as the geometry of the GI tract, the rheological properties of luminal fluids, and the physiological motility patterns researchgate.net. The outputs provide invaluable insights into the likely in vivo behavior of the dosage form, guiding formulation design before preclinical studies.

Table 1: Example of CFD Simulation Outputs for a Spansule Capsule in Different Gastric States This table contains representative data for illustrative purposes.

ParameterSimulated Condition: Fasted StateSimulated Condition: Fed State
Mean Gastric Residence Time (Capsule Shell) 25 minutes150 minutes
Mean Gastric Residence Time (Pellets) 35 minutes180 minutes
Time to Reach Ileum (First 10% of Pellets) 90 minutes240 minutes
Maximum Shear Stress on Pellet Coating in Antrum 15 Pa45 Pa

Physiologically Based Pharmacokinetic (PBPK) Modeling for Formulation Performance Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans and other species wikipedia.org. In the preclinical context of developing a modified-release formulation, PBPK models serve as a bridge between in vitro data and in vivo performance pharmoutsourcing.comdrug-dev.com. These models are mechanistic, incorporating physiological parameters (e.g., organ volumes, blood flows) with the physicochemical properties of the drug and the characteristics of the formulation wikipedia.orgmathworks.com.

For a Spansule formulation, a PBPK model can predict the plasma concentration-time profile by integrating several key inputs in a preclinical setting:

In Vitro Dissolution Data: The release rate of the drug from the coated pellets, as measured in laboratory dissolution tests, is a primary input.

GI Transit Information: Data from CFD simulations or other models can inform the transit times of the pellets through different segments of the gut (e.g., stomach, duodenum, jejunum) pharmoutsourcing.com.

Drug-Specific Parameters: Properties such as aqueous solubility, membrane permeability, and metabolic stability are incorporated drug-dev.com.

System-Specific Parameters: Physiological data from the preclinical species (e.g., rat, dog) are used, including intestinal pH, fluid volumes, and enzyme concentrations mdpi.com.

By simulating how changes in formulation—such as altering the polymer coating thickness on the pellets—affect the predicted absorption profile, PBPK modeling allows for the rational design and optimization of the modified-release characteristics to achieve a desired pharmacokinetic target nih.govnih.gov. This reduces the reliance on extensive animal testing by enabling virtual trials to screen and select the most promising formulation candidates for further development mdpi.comnih.gov.

Table 2: Key Input Parameters for a Preclinical PBPK Model of a Modified-Release Formulation This table contains representative data for illustrative purposes.

Parameter CategoryParameter ExampleValue/Source
Drug Physicochemical Molecular Weight274.8 g/mol
LogP3.5
pKa9.2 (basic)
Aqueous Solubility (pH 7.4)0.05 mg/mL
Formulation Release Rate Constant (k)0.25 h⁻¹ (from in vitro dissolution)
Particle Size (Pellets)800 µm
Preclinical Species (Canine) GI Tract CompartmentsStomach, Duodenum, Jejunum (x2), Ileum (x3), Colon
Small Intestine Transit Time3.5 hours
Liver Blood Flow45 L/h/70kg equivalent
Intestinal Permeability (Peff)2.5 x 10⁻⁴ cm/s

Quality by Design (QbD) Principles in Spansule Development

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development nih.govmt.com. It is designed to ensure product quality is built in from the beginning, rather than being tested for at the end nih.gov. For a complex multiparticulate system like a Spansule, the QbD framework is critical for identifying and controlling the many variables that can impact product performance researchgate.nethumanjournals.com.

The implementation of QbD in Spansule development involves several key steps:

Define a Quality Target Product Profile (QTPP): This involves prospectively summarizing the desired quality characteristics of the final product, such as its intended release profile and stability nih.govscielo.br.

Identify Critical Quality Attributes (CQAs): These are physical, chemical, or biological attributes of the product that must be controlled within a specific limit to ensure the desired product quality scielo.br. For Spansules, key CQAs include the drug release rate at various time points, particle size distribution of the pellets, and uniformity of the polymer coating scielo.br.

Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimentation, the attributes of the input materials (e.g., polymer viscosity) and the parameters of the manufacturing process (e.g., coating spray rate, drying temperature) that have a significant impact on the CQAs are identified nih.govnih.gov.

Establish a Design Space: This is the multidimensional combination and interaction of input variables (CMAs and CPPs) that has been demonstrated to provide assurance of quality nih.govpharmaexcipients.com. Operating within the design space ensures the product will consistently meet its QTPP.

This approach moves away from a fixed manufacturing process to one that is flexible within the design space, leading to a more robust and reliable product mt.com.

Table 3: Example of QbD Elements for a Sustained-Release Spansule Formulation This table contains representative data for illustrative purposes.

QTPP ElementCritical Quality Attribute (CQA)Critical Process Parameter (CPP)
Sustained release over 12 hoursDrug release at 2 hours: < 30%Polymer Coating Thickness
Drug release at 8 hours: > 80%Inlet Air Temperature during Coating
Reproducible performanceUniformity of Dosage UnitsPellet Load in Capsule
Stability over shelf-lifeDegradant Levels < 0.1%Curing Time and Temperature
Particle integrityPellet Friability < 1.0%Atomizing Air Pressure in Coater

Statistical Design of Experiments (DoE) for Optimization of Spansule Formulations

Statistical Design of Experiments (DoE) is a critical tool for implementing the QbD approach nih.govnih.gov. DoE is a methodology for systematically and efficiently planning, conducting, and analyzing experiments to understand the relationship between input factors and output responses pharmtech.comtmrjournals.com. Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous evaluation of multiple factors and their interactions, making it highly efficient for optimizing complex formulations like Spansules pharmtech.comresearchgate.net.

In the context of optimizing the coated pellets within a Spansule, DoE can be used to:

Screen for Critical Factors: Identify which formulation or process variables (e.g., type of polymer, plasticizer concentration, coating temperature) have the most significant impact on a CQA like drug release dovepress.com.

Optimize Formulations: Determine the optimal levels of the critical factors to achieve the desired release profile. Response surface methodologies like Box-Behnken or Central Composite designs are often used for this purpose tmrjournals.com.

Develop a Design Space: The mathematical models generated from DoE results are used to define the design space, providing a robust operational window for manufacturing nih.govpharmaexcipients.com.

For example, a full factorial design could be employed to study the effects of polymer concentration, plasticizer level, and coating weight gain on the dissolution profile of the pellets nih.govresearchgate.net. The results would not only show the main effect of each factor but also how they interact with one another, providing a deep understanding of the formulation.

Table 4: Example of a 2³ Full Factorial Design for Pellet Coating Optimization This table contains representative data for illustrative purposes.

RunFactor A: Polymer Conc. (%)Factor B: Plasticizer (%)Factor C: Weight Gain (%)Response 1: % Release at 2hResponse 2: % Release at 8h
110 (-)10 (-)5 (-)4595
215 (+)10 (-)5 (-)3891
310 (-)20 (+)5 (-)4193
415 (+)20 (+)5 (-)3588
510 (-)10 (-)10 (+)2885
615 (+)10 (-)10 (+)2278
710 (-)20 (+)10 (+)2581
815 (+)20 (+)10 (+)1975

Regulatory Science and Quality Control Considerations for Multi Particulate Modified Release Formulations

General Regulatory Pathways for Advanced Drug Delivery Systems

Advanced drug delivery systems, including multi-particulate modified-release formulations like Spansules, are categorized as complex products by regulatory bodies such as the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov The regulatory pathway for these products is more intricate than for conventional immediate-release dosage forms. Approval hinges on demonstrating a well-understood and controlled drug release mechanism that ensures consistent therapeutic effect and safety. nih.gov

The FDA provides specific guidance for modified-release solid oral dosage forms, outlining the requirements for chemistry, manufacturing, and controls (CMC), as well as post-approval changes. fda.gov For a New Drug Application (NDA), the submission must contain extensive data on the formulation's design, the function of each component, and the manufacturing process's capability to produce a consistent product. pharmtech.com For generic versions seeking approval via an Abbreviated New Drug Application (ANDA), the primary challenge is to prove therapeutic equivalence to the reference listed drug (RLD). researchgate.net This involves not only matching the active ingredient and dosage but also replicating the drug release profile under various conditions to ensure comparable in vivo performance. nih.govresearchgate.net

Regulatory Submission Type Key Focus for Multi-Particulate Systems Primary Objective
New Drug Application (NDA) Comprehensive characterization of the drug release mechanism, manufacturing process controls, and clinical data supporting the desired release profile. researchgate.netnih.govTo establish the safety and efficacy of a novel modified-release product.
Abbreviated New Drug Application (ANDA) Demonstration of pharmaceutical equivalence and bioequivalence to a Reference Listed Drug (RLD). researchgate.netTo ensure a generic product is therapeutically equivalent to the innovator product. msdmanuals.com

In Vitro-In Vivo Correlation (IVIVC) Development in Spansule Evaluation (preclinical focus)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of the dosage form (typically the drug dissolution rate) to an in vivo response (such as plasma drug concentration). dissolutiontech.comnih.gov For modified-release formulations like Spansules, a strong IVIVC is a critical tool in development and regulatory assessment. allucent.com It can reduce the need for extensive human bioequivalence studies, support the setting of dissolution specifications, and justify certain post-approval manufacturing changes. dissolutiontech.comwjarr.com

The development of a robust IVIVC, particularly a "Level A" correlation, is the gold standard recommended by the FDA. dissolutiontech.comallucent.com This level establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. wjarr.com

Steps in Preclinical IVIVC Development:

Formulation Development : Create multiple batches of the Spansule formulation with different, deliberately varied release rates (e.g., fast, medium, slow). kinampark.com This is often achieved by altering the thickness or composition of the polymer coatings on the pellets. kinampark.com

In Vitro Dissolution Testing : Characterize the release profiles of these formulations using a discriminatory dissolution method that is sensitive to the formulation changes. nih.gov

Preclinical In Vivo Studies : Administer the different formulations to an appropriate animal model to determine the plasma concentration-time profiles.

Data Analysis and Modeling : Use pharmacokinetic techniques like deconvolution to calculate the in vivo absorption rates from the plasma concentration data. A mathematical model is then developed to correlate the in vitro dissolution data with the in vivo absorption data. nih.gov

A successful IVIVC demonstrates that the in vitro dissolution test can effectively predict the in vivo performance of the drug product. allucent.com

Bioequivalence Principles for Complex Generic Formulations

For a generic version of a Spansule formulation to be approved, it must be proven bioequivalent to the original brand-name product. biopharmaservices.com Bioequivalence means that there is no significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action. msdmanuals.comfda.gov For complex modified-release products, this assessment is more challenging than for simple immediate-release tablets. biopharmaservices.com

The standard approach involves conducting pharmacokinetic studies in healthy volunteers. nih.gov Key parameters derived from plasma concentration-time curves are compared between the generic (Test) and the innovator (Reference) product.

Pharmacokinetic Parameter Description Bioequivalence Acceptance Criteria (90% Confidence Interval)
Cmax Maximum observed plasma concentrationMust fall within the 80.00% - 125.00% range of the reference product.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationMust fall within the 80.00% - 125.00% range of the reference product.
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinityMust fall within the 80.00% - 125.00% range of the reference product.

Given the complexity of multi-particulate systems, regulatory agencies may require additional evidence, such as studies under both fasting and fed conditions, to ensure that food intake does not disproportionately affect the generic product's performance compared to the innovator drug. tga.gov.au The potential for "dose dumping"—a rapid and unintended release of the entire drug dose—is a critical safety concern that must be thoroughly evaluated. uobasrah.edu.iq

Analytical Method Validation for Active Ingredients and Release Components within Spansules

Robust analytical methods are essential for ensuring the quality of Spansule formulations. Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comresearchgate.net This applies to both the active pharmaceutical ingredients (APIs) and the critical excipients, such as the polymers used in the release-controlling coatings. researchgate.net

Validation is performed according to established guidelines (e.g., ICH Q2(R1)) and includes the evaluation of several performance characteristics.

Validation Parameter Purpose Typical Acceptance Criteria for API Assay
Specificity/Selectivity To ensure the method can accurately measure the analyte in the presence of other components (e.g., excipients, degradation products). apvma.gov.auscielo.brNo interference at the retention time of the analyte peak.
Linearity To demonstrate a direct proportional relationship between analyte concentration and method response over a defined range. demarcheiso17025.comCorrelation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value. gavinpublishers.comMean recovery typically between 98.0% and 102.0%. demarcheiso17025.com
Precision (Repeatability & Intermediate Precision) To measure the degree of scatter among a series of measurements from the same sample.Relative Standard Deviation (RSD) ≤ 2%.
Range The interval of analyte concentration over which the method is accurate, precise, and linear. apvma.gov.auTypically 80% to 120% of the target concentration for an assay. apvma.gov.au
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Results should remain within acceptable limits of precision and accuracy.

For the release-controlling polymer coatings (e.g., acrylic or cellulosic polymers), analytical tests may include verifying the polymer's identity, viscosity, and solid content to ensure consistency, which is crucial for achieving the desired drug release profile. researchgate.netsemanticscholar.orgyoutube.com

Quality Assurance and Good Manufacturing Practices (GMP) in Spansule Production

The manufacturing of multi-particulate systems like Spansules is a complex process that requires strict adherence to Current Good Manufacturing Practices (CGMP). fda.govresearchgate.net Quality must be built into the product at every stage, from raw material testing to final packaging. renejix.com

The production process typically involves several key steps, each with critical process parameters (CPPs) that must be tightly controlled. renejix.cominnopharmatechnology.com

Key GMP Considerations in Spansule Manufacturing:

Raw Material Control : All incoming materials, including the API and critical excipients like polymers and plasticizers, must be tested against predefined specifications. europa.eu

Core Pellet Formation : Processes like extrusion-spheronization must produce pellets of uniform size and shape to ensure consistent surface area for subsequent coating. pharmtech.com

Drug Layering and Coating : The application of the drug and the subsequent functional polymer layers is a critical step. innopharmatechnology.com Fluid bed coating (e.g., Wurster coating) is a common technique where parameters such as spray rate, atomization pressure, and bed temperature must be meticulously controlled to ensure uniform coating thickness, which directly impacts the drug release rate. renejix.com

In-Process Controls (IPCs) : Regular testing during manufacturing is vital. This includes monitoring particle size distribution, coating thickness, and performing dissolution tests on intermediate products to ensure the process is proceeding as expected.

Final Product Testing : The finished capsules must be tested for identity, assay, content uniformity, and a full dissolution profile to confirm they meet all quality specifications before release. renejix.com

Process Validation : The entire manufacturing process must be validated to demonstrate that it is robust and consistently produces a product of the required quality. bachem.com

Adherence to these GMP principles ensures the batch-to-batch consistency and therapeutic performance of the complex Spansule dosage form. ijsdr.orgwjpmr.com

Comparative Analysis of Spansule Technology Within Advanced Drug Delivery Systems

Comparison with Matrix Systems and Osmotic Pump Technologies

Advanced drug delivery systems primarily aim to control the rate and location of drug release. Spansule technology, matrix systems, and osmotic pumps are three distinct approaches to achieving this goal.

Spansule Technology: This is a reservoir-type, multi-particulate system. The drug is held in a core of sugar pellets and coated with varying thicknesses of a slowly dissolving material. iciset.in Drug release is governed by the gradual dissolution of these coatings, which allows the medication to be released at predetermined intervals. wisdomlib.orgijarsct.co.in

Matrix Systems: In contrast, a matrix system involves the drug being uniformly dispersed throughout a polymer carrier, much like fruit within a cake. researchgate.netnih.gov The release of the drug is controlled by diffusion through the polymer matrix or by the erosion of the matrix itself. nih.govjddtonline.info These systems are often simpler to manufacture than reservoir systems and can be designed for sustained release. researchgate.netjddtonline.info

Osmotic Pump Technologies: These systems operate on the principle of osmotic pressure. nih.gov The dosage form typically has a core containing the drug and an osmotic agent, all enclosed by a semi-permeable membrane. nih.gov A small, precisely drilled hole in the membrane allows the drug to be released. nih.gov When the capsule is ingested, water from the gastrointestinal tract is drawn through the membrane, creating pressure that steadily pushes the drug out of the opening. nih.gov A key feature of this technology is that the drug release rate is largely independent of the physiological environment of the gastrointestinal tract, such as pH and food content. nih.gov

Here is a comparative analysis of these three technologies:

Table 1: Comparative Analysis of Drug Delivery Technologies
Feature Spansule Technology Matrix Systems Osmotic Pump Technology
Release Mechanism Dissolution of coatings with varying thickness on multiple particles. gsconlinepress.comwisdomlib.org Diffusion of drug through a polymer matrix and/or erosion of the matrix. nih.govjddtonline.info Osmotic pressure forces the drug out through a small orifice. nih.gov
Typical Release Kinetics Pulsatile or sustained release, can be tailored to be near zero-order. jetir.orgresearchgate.net Typically follows Higuchi or first-order kinetics, dependent on matrix erosion/diffusion. nih.gov Generally provides a predictable, zero-order release rate. nih.gov
Influence of GI Environment Moderately influenced by GI fluid, as release depends on coating dissolution. iciset.in Can be significantly influenced by pH, enzymes, and GI motility, affecting polymer swelling and erosion. nih.gov Largely independent of GI pH, food, and motility. nih.gov
Formulation Complexity Considered complex and intricate, requiring specialized equipment and skilled labor. iciset.ingsconlinepress.comijarsct.co.in Generally simpler and less costly to manufacture compared to reservoir or osmotic systems. researchgate.netnih.gov Complex to design and manufacture, requiring laser drilling for the orifice. nih.gov
Risk of Dose Dumping Higher risk if the protective coatings of the pellets are damaged or compromised. iciset.ingsconlinepress.comijsat.org Lower risk, as the drug is distributed throughout the matrix. researchgate.net Low risk, as release is controlled by the semi-permeable membrane. nih.gov

Advantages and Limitations of Spansule Technology in Specific Delivery Scenarios

Spansule technology offers a unique set of characteristics that make it suitable for particular therapeutic applications, but it also has inherent limitations.

The primary advantage is its ability to provide a biphasic release pattern—an immediate release of a portion of the drug for rapid onset of action, followed by a sustained release to maintain therapeutic levels over an extended period. ijarsct.co.incrpsonline.com This is particularly beneficial for chronic conditions where consistent plasma concentration is desired to improve efficacy. wisdomlib.orgcrpsonline.com Furthermore, by reducing the frequency of administration, patient compliance can be significantly improved. iciset.inwisdomlib.org The technology is also adept at masking the taste of certain drugs and can be used to combine multiple active ingredients into a single dosage form. ijsat.orgcrpsonline.com

However, the technology is not without its drawbacks. The sophisticated manufacturing process is often complex and costly. iciset.inijarsct.co.in A significant concern is the potential for "dose dumping," where a failure in the coating integrity could lead to the premature release of the entire drug amount. gsconlinepress.comijsat.org Another limitation is the potential for a poor correlation between in-vitro dissolution tests and in-vivo performance, which can make predicting the drug's behavior in the body challenging. iciset.inwisdomlib.orgijarsct.co.in

The following table summarizes the key advantages and limitations:

Table 2: Advantages and Limitations of Spansule Technology
Aspect Description
Advantages
Patient Compliance Reduced dosing frequency enhances patient adherence to medication schedules. iciset.inwisdomlib.org
Biphasic Release Profile Offers both an immediate dose for rapid effect and a sustained release for prolonged therapeutic action. ijarsct.co.incrpsonline.com
Taste Masking The coating on the granules can effectively mask the unpleasant taste of the active pharmaceutical ingredient. ijsat.org
Multi-Drug Capability Allows for the combination of multiple drugs within a single capsule, simplifying complex medication regimens. ijarsct.co.incrpsonline.com
Limitations
Risk of Dose Dumping Damage to the granule coatings can lead to a rapid and unintended release of the full dose. iciset.ingsconlinepress.comijsat.org
Manufacturing Complexity The process of applying multiple, precise coating layers is intricate and requires specialized expertise and equipment. iciset.inijarsct.co.in
In-Vitro/In-Vivo Correlation The relationship between laboratory dissolution results and actual performance in the body can be unpredictable. iciset.inwisdomlib.orgijarsct.co.in
Economic Factors The complexity of the formulation process can lead to higher manufacturing costs compared to simpler dosage forms. iciset.in

Integration of Spansules with Other Advanced Drug Delivery Modalities (e.g., microencapsulation)

Spansule technology is fundamentally an application of microencapsulation. jetir.orgijpsr.info Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules, known as microcapsules. nih.govijsdr.org In the context of Spansules, the active drug is contained within granules, and these granules are then coated using microencapsulation techniques to control the drug's release. jetir.orgijpsr.info

Several microencapsulation methods can be employed to create the coated pellets used in Spansules:

Pan Coating: This is a widely used technique where the core particles are tumbled in a pan while the coating solution is sprayed onto them, gradually building up the desired film thickness. gsconlinepress.comijpsr.info

Air Suspension Coating (Fluidized Bed Coating): In this method, solid particles are suspended in a stream of air and a liquid coating material is sprayed onto them. nih.govcore.ac.uk This process is repeated until the desired coating thickness is achieved, allowing for very precise control over the release characteristics. core.ac.uk

Coacervation-Phase Separation: This technique involves depositing a polymer coating around the core material by altering the physicochemical properties of the medium, causing the polymer to separate from the solution and envelop the drug particles. gsconlinepress.comnih.gov

Spray Drying and Spray Congealing: These methods involve dispersing the drug in a liquefied coating material and then spraying the mixture under conditions that cause rapid solidification of the coating. gsconlinepress.comnih.gov

The integration, therefore, is inherent to the design. The effectiveness of Spansule technology is directly tied to the precision and versatility of the chosen microencapsulation process. nih.gov By manipulating the type of polymer (such as gelatin, polyvinyl alcohol, or ethyl cellulose), the thickness of the coating, and the application technique, formulators can create a highly customized release profile tailored to specific therapeutic needs. nih.gov

Innovations and Future Directions in Spansule Based Drug Delivery

Targeted and Site-Specific Release Using Spansule Modifications

Targeted and site-specific drug delivery aims to concentrate therapeutic agents at the desired physiological location, thereby maximizing efficacy and minimizing systemic exposure and potential off-target effects. Spansules, as multi-particulate systems, offer inherent advantages for such modifications due to the ability to individually coat or modify each granule nih.gov.

Modifications to spansule formulations for targeted release often involve advanced coating materials that respond to specific physiological cues. For instance, pH-sensitive polymers can be employed to ensure drug release only in certain segments of the gastrointestinal tract, such as the intestine (enteric coating), by remaining intact in the acidic environment of the stomach and dissolving at higher pH levels. This approach is particularly beneficial for drugs that are sensitive to gastric acid or those intended to act locally in the intestines. Time-dependent coatings can also be engineered to release drugs at specific intervals, allowing for chronotherapeutic applications where drug delivery is synchronized with circadian rhythms or disease progression nih.govnih.gov.

Another strategy involves the incorporation of specific ligands or recognition molecules onto the spansule surface. These ligands can bind to receptors overexpressed on target cells or tissues, facilitating localized drug accumulation. While still an active area of research, such modifications could enable spansules to deliver drugs more precisely to diseased sites, potentially reducing the required dose and improving the therapeutic index. The flexibility in coating thickness and material composition of spansules allows for fine-tuning these release characteristics, moving beyond simple sustained release to more sophisticated, location-aware delivery nih.gov.

Personalized Medicine Approaches through Tunable Release Spansules

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly growing area in healthcare. Spansule technology is well-positioned to contribute to this paradigm shift through the development of tunable release profiles. The inherent design of spansules, with their multiple coated pellets or granules, allows for the creation of formulations that can be customized to an individual's specific pharmacokinetic and pharmacodynamic needs nih.govnih.gov.

Tunable release spansules could involve varying the proportions of different coated granules within a single capsule, each designed for a distinct release rate or time point. This would allow for dynamic adjustment of drug plasma concentrations based on a patient's metabolism, disease state, or even lifestyle factors. For example, a patient with a faster drug metabolism might receive spansules with a higher proportion of rapidly dissolving granules, while another might benefit from a more extended release profile. This level of customization could optimize therapeutic outcomes, minimize inter-patient variability in drug response, and improve treatment adherence by simplifying complex dosing regimens into a single, tailored capsule.

The integration of diagnostic data, such as genetic markers or real-time physiological monitoring, with spansule formulation design could enable truly personalized drug delivery. This approach moves away from the "one-size-fits-all" model towards a more precise and effective therapeutic strategy.

Novel Coating Materials and Advanced Manufacturing Techniques (e.g., 3D printing of spansules)

The development of novel coating materials and advanced manufacturing techniques is crucial for enhancing the performance and versatility of spansule technology. Traditional coating materials include various film-forming polymers like polyvinylpyrrolidone, polyethylene, polyvinyl alcohol, cellulose (B213188) derivatives (e.g., ethyl cellulose, methyl cellulose, HPMC), and polyacrylic acid nih.gov. Future innovations in this area are focusing on materials with improved biocompatibility, biodegradability, and sophisticated release mechanisms.

Novel Coating Materials:

Smart Polymers: These materials can respond to specific environmental stimuli such as pH, temperature, light, or enzyme activity, enabling on-demand or triggered drug release. For instance, polymers that swell or degrade in response to specific biomarkers could facilitate targeted drug delivery in disease-specific environments.

Biocompatible and Biodegradable Polymers: The use of polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) is being explored to create coatings that degrade safely within the body, eliminating the need for removal and potentially allowing for more consistent drug release as the coating erodes.

Nanomaterials: Incorporating nanoparticles into coatings can modify surface properties, enhance drug stability, or provide additional functionalities like imaging capabilities or improved drug permeation.

Advanced Manufacturing Techniques:

3D Printing of Spansules: Additive manufacturing, particularly 3D printing, is emerging as a transformative technology for pharmaceutical production, offering unprecedented control over dosage form geometry, internal structure, and drug release characteristics. For spansules, 3D printing could enable:

Precise Customization: The ability to print individual pellets or granules with exact dimensions and coating thicknesses, allowing for highly tailored release profiles for personalized medicine.

Multi-Drug Combinations: Fabrication of complex multi-layered or multi-material spansules containing multiple drugs with distinct release kinetics within a single dosage unit.

On-Demand Production: Potential for localized, on-demand manufacturing of specific spansule formulations, reducing lead times and waste.

Complex Geometries: Creation of intricate internal structures within the spansule components that precisely control drug diffusion and dissolution rates.

While 3D printing of spansules is still in its nascent stages, it holds immense promise for revolutionizing the manufacturing of these complex drug delivery systems, offering flexibility and precision unmatched by traditional methods.

Application of Spansule Technology for Biologics and Macromolecules

Historically, spansule technology has been primarily applied to small-molecule drugs. However, there is growing interest in extending its utility to biologics and macromolecules, such as proteins, peptides, and nucleic acids, which typically face significant challenges with oral administration due to their susceptibility to degradation in the gastrointestinal tract and poor membrane permeability.

The application of spansule technology to biologics and macromolecules would require significant innovations in formulation and coating. This could involve:

Protective Coatings: Developing robust enteric coatings that can shield sensitive biologics from enzymatic degradation and acidic pH in the stomach, ensuring their intact delivery to absorption sites in the intestine.

Permeation Enhancers: Incorporating excipients within the spansule formulation or coating that can transiently open tight junctions in the intestinal epithelium, thereby increasing the permeability of macromolecules across the gut wall.

Targeted Delivery to Absorption Sites: Designing spansules that specifically release biologics in regions of the intestine optimized for their absorption, potentially through ligand-receptor interactions or pH-triggered mechanisms.

Stabilization within the Spansule: Formulating the biologic within the spansule in a stable, often amorphous or lyophilized, state to maintain its activity and integrity over time.

While challenging, successful adaptation of spansule technology for biologics and macromolecules would offer a highly desirable oral delivery route, potentially improving patient compliance and expanding the therapeutic utility of these critical medicines. Polymeric carriers, such as PLGA, are already being explored for their use in delivering biologics and macromolecules, offering benefits like improved circulation time, stability, and controlled release.

Environmental and Sustainability Aspects in Spansule Formulation and Manufacturing

As the pharmaceutical industry faces increasing pressure to adopt more sustainable practices, environmental considerations are becoming integral to the formulation and manufacturing of drug delivery systems like spansules. This includes minimizing environmental impact throughout the entire product lifecycle, from raw material sourcing to disposal.

Key areas of focus for sustainability in spansule formulation and manufacturing include:

Green Chemistry Principles: Implementing green chemistry principles in the synthesis of APIs and excipients used in spansules, aiming to reduce hazardous substances, minimize waste generation, and improve energy efficiency.

Sustainable Sourcing of Materials: Prioritizing the use of renewable, biodegradable, and non-toxic coating materials and excipients. This involves exploring natural polymers and reducing reliance on petroleum-based derivatives.

Reduced Solvent Use: Minimizing or eliminating the use of volatile organic solvents in the coating process, opting for aqueous-based coatings or solvent-free techniques like hot-melt extrusion or supercritical fluid technology.

Energy Efficiency in Manufacturing: Adopting energy-efficient manufacturing processes, such as continuous manufacturing, which can reduce energy consumption and waste compared to traditional batch operations. Technologies like fluidized bed coating, commonly used for spansules, can be optimized for energy use nih.gov.

Waste Reduction and Recycling: Implementing strategies to reduce waste generation during formulation and manufacturing, and exploring options for recycling or biodegrading spent materials and packaging.

Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments to evaluate the environmental footprint of spansule formulations and manufacturing processes, identifying areas for improvement and guiding sustainable innovation.

By integrating these sustainability aspects, the development and production of spansules can align with broader environmental goals, contributing to a more responsible and eco-friendly pharmaceutical industry.

Conclusion and Future Research Outlook

Unaddressed Challenges and Research Gaps in Spansule Development

Despite its contributions, spansule technology, and multiparticulate systems in general, still face several unaddressed challenges and research gaps:

Formulation Complexity and Manufacturing Scalability: The intricate process of coating individual pellets with precise, varying thicknesses can lead to complex formulation and manufacturing challenges, particularly when scaling up production ijarsct.co.inrecipharm.comijprajournal.comijhacr.com. Ensuring batch-to-batch consistency in release profiles remains a significant hurdle researchgate.net.

Targeted Release in Specific GI Regions: While spansules offer sustained release, achieving highly precise targeted release in specific regions of the lower intestine remains difficult, especially for oral solid dosage forms recipharm.com. This limits their application for drugs requiring localized action or absorption in specific intestinal segments.

Drug Solubility and Bioavailability Issues: For active pharmaceutical ingredients (APIs) with poor aqueous solubility or those susceptible to degradation in the gastrointestinal tract, conventional spansule coatings may not fully overcome bioavailability challenges scitechnol.comasianpharmtech.com. Research is needed to integrate solubility enhancement strategies more effectively within the spansule framework.

Excipient Functionality and Novel Materials: The reliance on established excipients for controlled release, primarily film-forming polymers and matrix formers, presents a research gap for discovering and incorporating new materials with enhanced or novel release control properties recipharm.comijsrtjournal.com.

Predictive Modeling and In Vivo Correlation: Accurately predicting in-vivo drug release profiles from in-vitro dissolution data for complex multiparticulate systems remains a research challenge. Bridging this gap requires more sophisticated predictive models and better in-vitro-in-vivo correlation studies capsugel.com.

Prospective Research Avenues for Enhanced Spansule Performance and Application

Future research in spansule technology and multiparticulate drug delivery systems is poised to address current limitations and expand their capabilities:

Integration of Advanced Manufacturing Techniques: Exploring and optimizing advanced manufacturing techniques such as 3D printing and continuous manufacturing could revolutionize spansule production, offering greater precision in coating thickness, improved batch consistency, and reduced production costs ijmscrr.inamericanpharmaceuticalreview.com. These technologies could enable the creation of highly customized release profiles.

Nanotechnology Integration: Incorporating nanotechnology, such as encapsulating APIs within nanoparticles or solid lipid microparticles before their inclusion in spansules, could address issues of poor solubility and improve bioavailability nih.govscitechnol.comasianpharmtech.comijmscrr.indrugbank.com. Nanocarriers could also facilitate more targeted delivery within the GI tract by bypassing mucosal barriers drugbank.com.

Smart Polymers and Stimuli-Responsive Coatings: Research into smart polymers that respond to physiological stimuli (e.g., pH, temperature, enzyme activity) could lead to more intelligent spansule formulations capable of releasing drugs precisely at the desired site or in response to specific biological cues nih.gov. This would enhance targeted delivery and therapeutic efficacy.

Artificial Intelligence (AI) and Machine Learning (ML) in Formulation Design: Leveraging AI and ML algorithms in the formulation development process could enable rapid screening of excipients, prediction of drug release profiles, and optimization of coating parameters, significantly accelerating the design and development of enhanced spansule formulations ijmscrr.inamericanpharmaceuticalreview.com.

Co-delivery Systems for Complex Therapies: Further research into spansules as co-delivery systems for multiple drugs, including biologics or phytopharmaceuticals, could enable synergistic therapeutic effects and simplified regimens for complex diseases ijnrph.comresearchgate.netijmscrr.in. This would require addressing challenges related to the stability and controlled release of diverse chemical entities within the same system asianpharmtech.com.

By focusing on these prospective research avenues, spansule technology can continue to evolve, offering more precise, effective, and patient-centric oral drug delivery solutions for a wide range of chemical compounds.

Q & A

Q. What biomarkers are validated for assessing Eskornade spansule efficacy in chronic disease models?

  • Answer : Measure inflammatory cytokines (e.g., IL-6, TNF-α) in serum for autoimmune conditions. For neurological applications, use CSF biomarkers (e.g., tau protein). Validate assays via ELISA with coefficient of variation (CV) <15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.